

# An In-Depth Toxicological Profile of Methoxydienone (CAS 2322-77-2)

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## Compound of Interest

Compound Name: Methoxydienone

Cat. No.: B195248

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## Abstract

**Methoxydienone** (CAS 2322-77-2), also known as 13-ethyl-3-methoxygona-2,5(10)-dien-17-one, is a synthetic anabolic-androgenic steroid (AAS). While not approved for medical use, it has been identified in dietary supplements marketed for bodybuilding. This technical guide provides a comprehensive overview of the available toxicological data for **Methoxydienone**, including quantitative data, detailed experimental protocols for key assays, and a discussion of its mechanism of action. The information presented is intended to serve as a resource for researchers, scientists, and professionals in drug development to understand the potential toxicological profile of this compound.

## Introduction

**Methoxydienone** is a synthetic steroid that falls under the category of anabolic-androgenic steroids.[1] It is structurally related to other AAS and is believed to exert its effects primarily through interaction with the androgen and progesterone receptors. Due to its unapproved status and its appearance in the unregulated supplement market, a thorough understanding of its toxicological properties is crucial for risk assessment and regulatory purposes.

## Toxicological Data Summary

The available toxicological data for **Methoxydienone** is limited. However, based on information from safety data sheets and comparative analysis with other anabolic steroids, a preliminary toxicological profile can be summarized.

## Acute Toxicity

Quantitative acute toxicity data for **Methoxydienone** is available for oral and dermal routes in rats.

Endpoint	Species	Route	Value	Reference
LD50	Rat (male/female)	Oral	> 2000 mg/kg bw	<a href="#">[2]</a>
LD50	Rat (male/female)	Dermal	> 2000 mg/kg bw	<a href="#">[2]</a>

## Genotoxicity and Carcinogenicity

Specific genotoxicity and carcinogenicity studies for **Methoxydienone** are not readily available in the public domain. Standard assays to evaluate these endpoints include the Ames test, in vitro micronucleus assay, and in vitro chromosome aberration test. Given the lack of specific data for **Methoxydienone**, a definitive conclusion on its genotoxic and carcinogenic potential cannot be made.

## Anabolic-Androgenic Ratio

The anabolic-to-androgenic ratio of a steroid is a key indicator of its relative muscle-building to masculinizing effects.

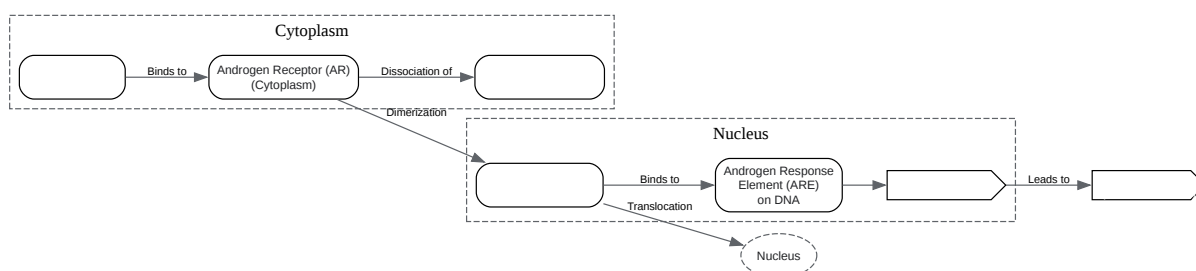
Parameter	Value (relative to Testosterone Propionate)	Reference
Anabolic Activity	54	<a href="#">[3]</a> <a href="#">[4]</a>
Androgenic Activity	27	<a href="#">[3]</a> <a href="#">[4]</a>
Anabolic:Androgenic Ratio	2:1	<a href="#">[3]</a> <a href="#">[4]</a>

## Mechanism of Action and Signaling Pathways

**Methoxydienone**'s primary mechanism of action is believed to be through its interaction with steroid hormone receptors, specifically the androgen receptor (AR) and the progesterone receptor (PR).

### Androgen Receptor Signaling

As an agonist of the androgen receptor, **Methoxydienone** can mimic the effects of endogenous androgens like testosterone. This interaction is thought to be responsible for its anabolic effects on muscle tissue. The binding of **Methoxydienone** to the AR can initiate a cascade of cellular events leading to changes in gene expression and protein synthesis.



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Androgen Receptor Signaling Pathway for **Methoxydienone**.

### Progesterone Receptor Signaling

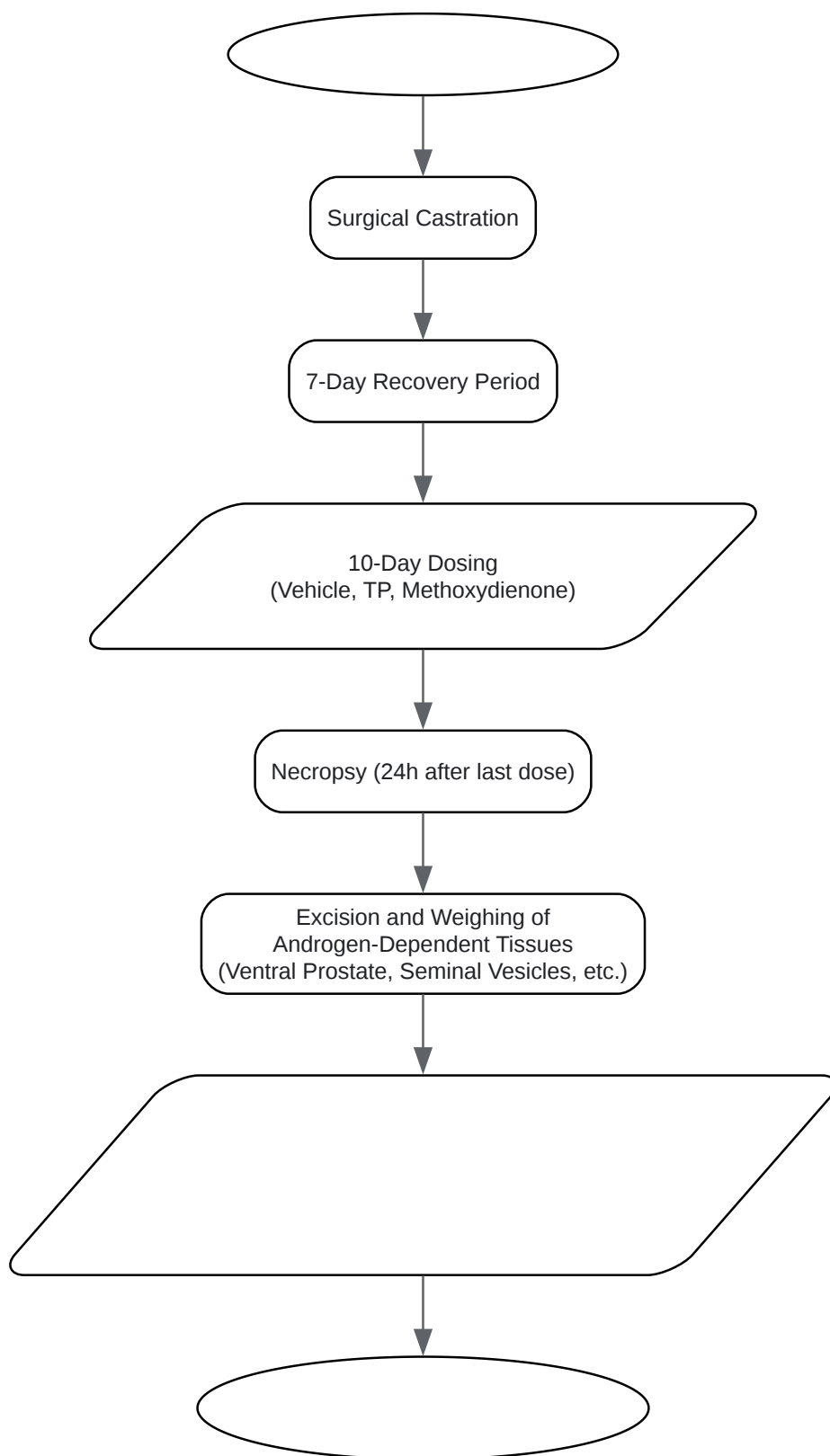
**Methoxydienone** is also reported to have progestogenic activity, suggesting it can bind to and activate the progesterone receptor. This interaction could contribute to its overall endocrine-disrupting effects.

## Experimental Protocols

Detailed experimental protocols are essential for the accurate assessment of the toxicological properties of a substance. The following sections outline the methodologies for key experiments relevant to **Methoxydienone**.

## Hershberger Bioassay (OECD Test Guideline 441)

The Hershberger bioassay is the gold-standard in vivo assay for assessing the androgenic and anti-androgenic properties of a substance.<sup>[5][6]</sup>



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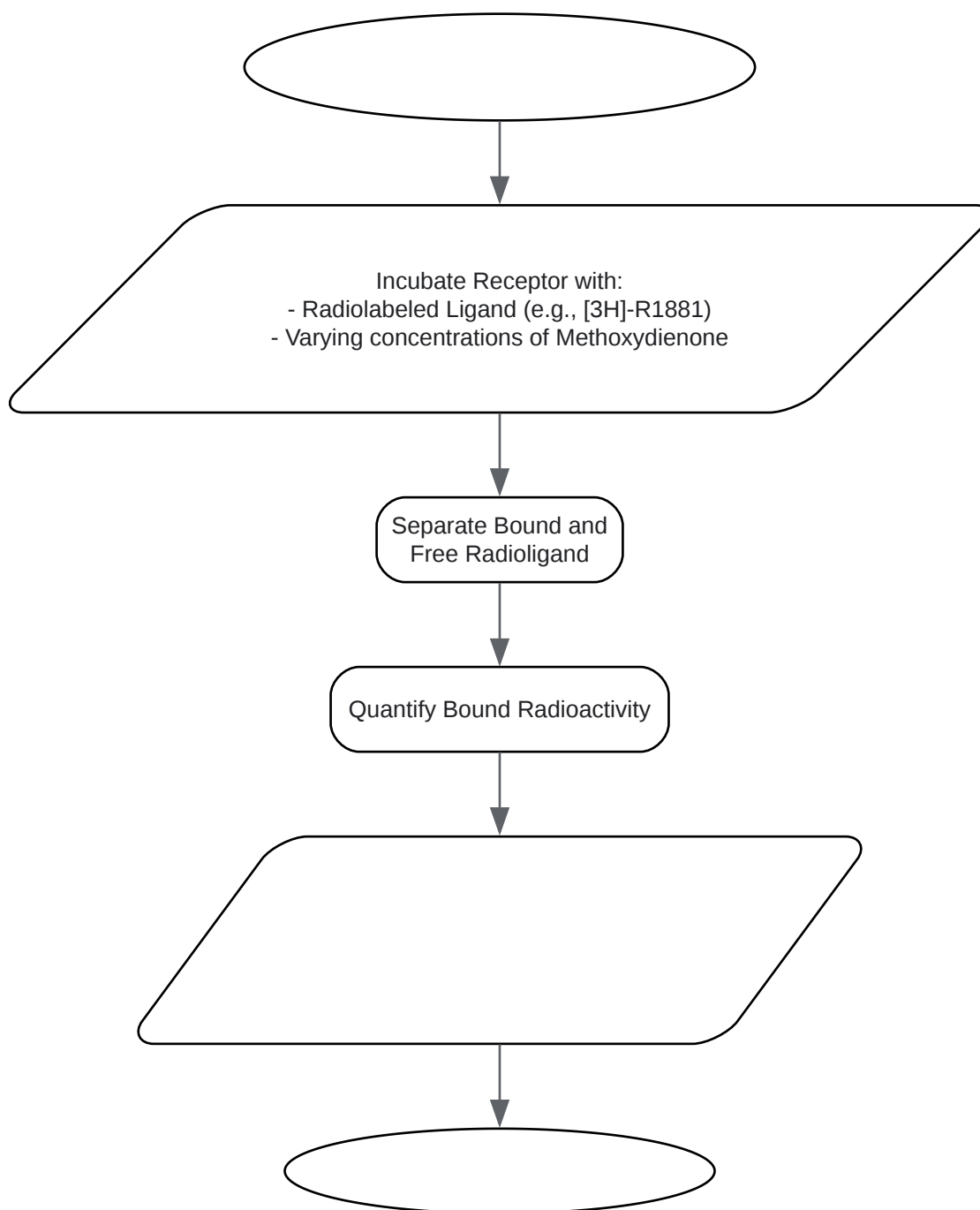
Workflow for the Hershberger Bioassay.

#### Protocol Summary:

- Animal Model: Peripubertal male rats (e.g., Sprague-Dawley).
- Procedure:
  - Animals are castrated to minimize endogenous androgen influence.
  - Following a recovery period, animals are treated with the test substance (**Methoxydienone**), a vehicle control, and a positive control (e.g., testosterone propionate) for 10 consecutive days.
  - Approximately 24 hours after the final dose, animals are euthanized.
  - Androgen-dependent tissues (ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis) are dissected and weighed.
- Data Analysis: The weights of the tissues from the treated groups are compared to the control groups to determine androgenic or anti-androgenic effects.

## Androgen and Progesterone Receptor Competitive Binding Assays

These in vitro assays are used to determine the binding affinity of a substance to the androgen and progesterone receptors.



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#### Workflow for a Receptor Competitive Binding Assay.

##### Protocol Summary:

- Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the receptor.

- Procedure:
  - A preparation containing the target receptor is incubated with a fixed concentration of a radiolabeled ligand and varying concentrations of the test substance.
  - After reaching equilibrium, the bound and free radioligand are separated.
  - The amount of bound radioactivity is measured.
- Data Analysis: A competition curve is generated to determine the IC<sub>50</sub> (the concentration of the test substance that inhibits 50% of the specific binding of the radioligand), from which the binding affinity (K<sub>i</sub>) can be calculated.

## Genotoxicity Assays

A battery of in vitro genotoxicity tests is typically used to assess the potential of a substance to cause genetic damage.

- Bacterial Reverse Mutation Assay (Ames Test - OECD 471): This test uses strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- In Vitro Mammalian Cell Micronucleus Test (OECD 487): This assay detects chromosome breakage and loss in cultured mammalian cells.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies structural chromosomal abnormalities in cultured mammalian cells.[\[13\]](#)[\[14\]](#)

## Potential Adverse Effects

Based on its classification as an anabolic-androgenic steroid, chronic use or high-dose exposure to **Methoxydienone** may lead to a range of adverse health effects, including:

- Hepatotoxicity: Liver damage is a known risk associated with the use of some AAS.
- Cardiovascular Effects: Anabolic steroids can negatively impact the cardiovascular system.
- Endocrine Disruption: As an exogenous steroid, **Methoxydienone** can disrupt the body's natural hormonal balance, potentially leading to side effects such as infertility, gynecomastia



in males, and virilization in females.[15][16]

- Behavioral Changes: Mood swings and aggression have been associated with AAS use.[15][16]

## Conclusion

The available toxicological data for **Methoxydienone** (CAS 2322-77-2) is limited, with a notable lack of comprehensive studies on its genotoxicity, carcinogenicity, and chronic toxicity. The acute toxicity appears to be low based on the available LD50 data. Its mechanism of action is consistent with other anabolic-androgenic steroids, primarily through interaction with the androgen and progesterone receptors. The anabolic-to-androgenic ratio suggests a greater anabolic than androgenic potential. However, the potential for significant adverse effects, including hepatotoxicity, cardiovascular issues, and endocrine disruption, warrants caution. Further in-depth toxicological studies following standardized protocols are necessary to fully characterize the risk profile of **Methoxydienone** for human health. This guide provides a foundational understanding of the known and potential toxicology of this compound and highlights the critical data gaps that need to be addressed by the scientific community.

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